molecular formula C18H16N4O4S B11643772 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11643772
M. Wt: 384.4 g/mol
InChI Key: BFMVMRBGCNOGDM-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a pyrimidine ring, an acetamide group, and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple stepsThe final steps involve the attachment of the sulfanyl group and the naphthalene moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. The naphthalene moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is unique due to its combination of a pyrimidine ring, an acetamide group, and a naphthalene moiety.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(5-acetamido-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H16N4O4S/c1-10(23)19-15-16(25)21-18(22-17(15)26)27-9-14(24)20-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,15H,9H2,1H3,(H,19,23)(H,20,24)(H,21,22,25,26)

InChI Key

BFMVMRBGCNOGDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=O)NC(=NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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